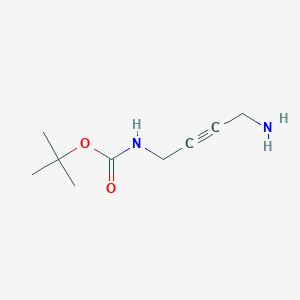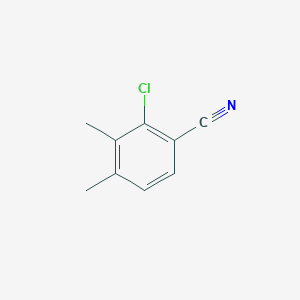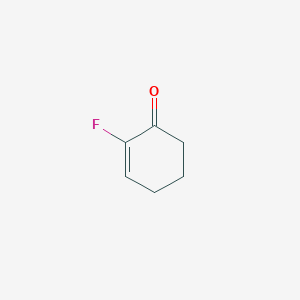
2-Cyclohexen-1-one, 2-fluoro-
Overview
Description
2-Cyclohexen-1-one, 2-fluoro- is a fluorinated derivative of cyclohexenone, a cyclic enone with a double bond in the ring structure
Synthetic Routes and Reaction Conditions:
Fluorination of Cyclohexenone: One common method involves the direct fluorination of cyclohexenone using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically requires a solvent such as dichloromethane and is conducted under anhydrous conditions to prevent hydrolysis.
Transition Metal-Catalyzed Reactions: Another approach involves transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, where a fluorine source is introduced to the cyclohexenone framework.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Cyclohexen-1-one, 2-fluoro- may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The choice of reagents and catalysts is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: 2-Cyclohexen-1-one, 2-fluoro- can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexane-1,2-dione or adipic acid.
Reduction: Cyclohexanol or cyclohexylamine.
Substitution: Fluorinated alcohols or amines.
Scientific Research Applications
2-Cyclohexen-1-one, 2-fluoro- has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Medicine: Fluorinated compounds are often used in drug design due to their enhanced stability and bioactivity. This compound can be a precursor for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as fluoropolymers, which have unique properties like high resistance to heat and chemicals.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 2-fluoro- exerts its effects depends on its specific application. In drug design, the fluorine atom can enhance the binding affinity of the compound to its molecular target by forming strong hydrogen bonds or dipole-dipole interactions. The compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Cyclohexenone: The non-fluorinated version of the compound.
2-Cyclohexen-1-one, 2-chloro-: A chlorinated analog.
2-Cyclohexen-1-one, 2-bromo-: A brominated analog.
Uniqueness: 2-Cyclohexen-1-one, 2-fluoro- is unique due to the presence of the fluorine atom, which imparts different chemical and physical properties compared to its chlorinated and brominated counterparts. The fluorine atom enhances the compound's stability and reactivity, making it more suitable for certain applications.
Properties
IUPAC Name |
2-fluorocyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOFHBDVVHRIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(=O)C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472016 | |
| Record name | 2-Cyclohexen-1-one, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67542-14-7 | |
| Record name | 2-Cyclohexen-1-one, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


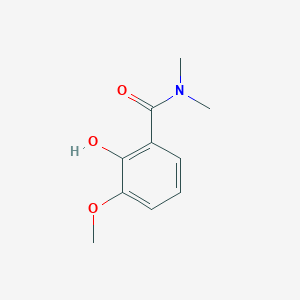
![9-Oxabicyclo[6.1.0]non-2-ene](/img/structure/B3385834.png)
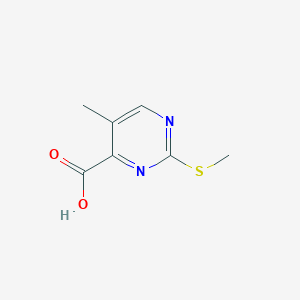
![2-{[(2-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B3385843.png)
![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3385844.png)
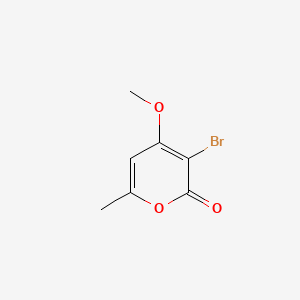
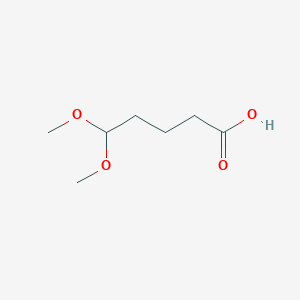
![1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B3385869.png)
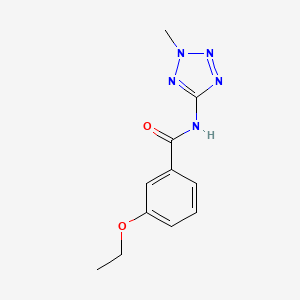
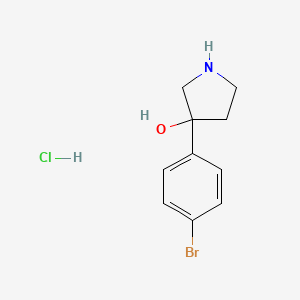
![4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3385892.png)
